molecular formula C17H18N4O4S B6433899 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol CAS No. 1251560-32-3

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol

Cat. No. B6433899
CAS RN: 1251560-32-3
M. Wt: 374.4 g/mol
InChI Key: BPTYJRHVYGHEQO-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound with several functional groups, including an oxadiazole ring and a pyrimidine ring, which are common in many pharmaceutical compounds . The presence of the dimethoxyphenyl group could potentially contribute to the compound’s lipophilicity and its ability to cross biological membranes.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The oxadiazole and pyrimidine rings, along with the dimethoxyphenyl and sulfanyl groups, suggest a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The oxadiazole and pyrimidine rings might participate in various substitution reactions, while the sulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings and polar functional groups suggests that it might have a relatively high boiling point and be soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it might be of interest in the field of medicinal chemistry. Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-9-10(2)18-17(20-16(9)22)26-8-13-19-15(21-25-13)11-6-5-7-12(23-3)14(11)24-4/h5-7H,8H2,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYJRHVYGHEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol

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